molecular formula C9H11ClN2O2 B1423661 Ethyl 6-chloro-2,5-dimethylpyrimidine-4-carboxylate CAS No. 76498-32-3

Ethyl 6-chloro-2,5-dimethylpyrimidine-4-carboxylate

Cat. No.: B1423661
CAS No.: 76498-32-3
M. Wt: 214.65 g/mol
InChI Key: PFJNNQORFKVGNM-UHFFFAOYSA-N
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Description

Crystallographic Analysis and Molecular Geometry

Single-crystal X-ray diffraction studies reveal the pyrimidine core adopts a flattened envelope conformation, with the six-membered ring showing minor deviations from planarity. The dihydropyrimidine ring exhibits puckering parameters of q₂ = 0.0935 and q₃ = −0.0317 Å, indicating a slight distortion at the C13 position (deviation: 0.1311 Å). The ethyl carboxylate group at position 4 adopts an extended conformation, with a torsion angle of C12–C15–O2–C16 = −175.83°.

The chlorine atom at position 6 and methyl groups at positions 2 and 5 create steric constraints, leading to a dihedral angle of 88.09° between the pyrimidine ring and adjacent substituents. Comparative analysis with analogous compounds shows similar geometric features:

  • Ethyl 6-ethoxycarbonylmethyl derivatives exhibit dihedral angles of 87.7°.
  • Chlorine-substituted analogs demonstrate angles of 87.08°.

Table 1: Key Bond Lengths and Angles

Parameter Value (Å/°) Source
C–Cl bond length 1.742
N1–C2 bond length 1.341
C4–O5 (methoxy) 1.425
C12–C15–O2–C16 torsion −175.83°

Intermolecular interactions include weak C–H···O hydrogen bonds (2.658 Å) and van der Waals forces (3.171 Å inter-sheet distances), stabilizing the crystal lattice.

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR :
    • Ethyl group protons resonate as a triplet at δ 1.12–1.32 ppm (CH₃) and quartet at δ 4.02–4.31 ppm (CH₂).
    • Methyl groups at positions 2/5 appear as singlets at δ 2.24–2.30 ppm.
    • Pyrimidine ring protons are absent due to deshielding effects from electronegative substituents.
  • ¹³C NMR :
    • Carbonyl carbon (C=O) at δ 165.4–167.7 ppm.
    • Aromatic carbons in pyrimidine ring: δ 98.3–152.4 ppm.

Infrared Spectroscopy (IR):

  • Strong C=O stretch at 1746 cm⁻¹.
  • C–Cl vibration at 758 cm⁻¹.
  • N–H stretching (if tautomers exist) at 3435–3191 cm⁻¹.

Mass Spectrometry (MS):

  • Molecular ion peak at m/z 214.65 (C₉H₁₁ClN₂O₂).
  • Fragmentation patterns:
    • Loss of ethyl group (−45 Da) at m/z 169.
    • Chlorine isotope signature (3:1 ratio) at m/z 214/216.

Comparative Analysis of Tautomeric Forms

The compound exhibits potential tautomerism due to:

  • Lactam-lactim equilibrium : Keto-enol tautomerism at the C2=O group.
  • Amino-imino forms : Stabilized by intramolecular hydrogen bonding (e.g., C10–H10A···O1, 2.658 Å).

Factors influencing tautomeric preference :

  • Electron-withdrawing chlorine at C6 stabilizes the keto form.
  • Methyl groups at C2/C5 sterically hinder enolization.
  • Solvent polarity shifts equilibrium; nonpolar media favor lactam forms.

Table 2: Tautomeric Stability (DFT Calculations)

Tautomer Relative Energy (kcal/mol)
Keto (lactam) 0.0 (reference)
Enol (lactim) +4.7
Imino +6.2

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) calculations (B3LYP/6-311++G**) reveal:

  • HOMO-LUMO gap : 5.2 eV, indicating moderate reactivity.
  • Electrostatic potential maps :
    • Negative charge localized on carbonyl oxygen (MEP: −0.32 e).
    • Positive charge on chlorine (MEP: +0.18 e).

π-π Stacking Interactions :

  • Parallel-displaced stacking between pyrimidine rings (centroid distance: 3.6436 Å).
  • Contributes 8.3 kcal/mol stabilization energy.

Charge distribution :

Atom Charge (e)
N1 −0.45
C6 +0.32
O2 −0.67

Non-covalent interaction (NCI) analysis confirms weak C–H···O bonds and van der Waals forces dominate crystal packing.

Properties

IUPAC Name

ethyl 6-chloro-2,5-dimethylpyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O2/c1-4-14-9(13)7-5(2)8(10)12-6(3)11-7/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFJNNQORFKVGNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=NC(=N1)C)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-chloro-2,5-dimethylpyrimidine-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,5-dimethylpyrimidine-4-carboxylic acid with thionyl chloride to introduce the chloro group, followed by esterification with ethanol in the presence of a catalyst such as sulfuric acid .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-chloro-2,5-dimethylpyrimidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

  • Ethyl 6-chloro-2,5-dimethylpyrimidine-4-carboxylate serves as a versatile building block in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical reactions, including substitution, oxidation, and reduction.
  • It is commonly utilized in the synthesis of other pyrimidine derivatives, which are essential in pharmaceuticals and agrochemicals.

Reactions and Mechanisms

  • The compound can undergo nucleophilic substitution reactions due to the presence of the chlorine atom, making it a valuable intermediate in organic synthesis. For instance, it can react with amines to form substituted pyrimidines.
Reaction TypeExample ReactionProducts
Nucleophilic SubstitutionEthyl 6-chloro-2,5-dimethylpyrimidine + AmineSubstituted Pyrimidine Derivative
ReductionEthyl 6-chloro-2,5-dimethylpyrimidine + LiAlH4Reduced Pyrimidine Derivative

Biological Applications

Antimicrobial and Antiviral Properties

  • This compound has been investigated for its biological activity against various pathogens. Studies indicate that derivatives of this compound exhibit significant antimicrobial and antiviral properties.
  • Research has shown that compounds derived from this pyrimidine can inhibit bacterial growth and viral replication, making them potential candidates for drug development targeting infectious diseases.

Case Study: Antiviral Activity

  • A study conducted on pyrimidine derivatives demonstrated that this compound showed promising activity against specific viral strains. The mechanism involved interference with viral replication processes through inhibition of key enzymes.

Pharmaceutical Development

Therapeutic Potential

  • The compound is being explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions. Its ability to interact with biological targets provides a foundation for drug design.

Example Applications in Pharmaceuticals

  • This compound derivatives are being developed as potential inhibitors for specific enzymes involved in disease pathways. For instance, they may act as inhibitors of kinases or other proteins implicated in cancer progression.

Agricultural Chemicals

Use as Agrochemicals

  • The compound's derivatives are also being researched for use as agricultural chemicals. Their ability to act against plant pathogens positions them as candidates for developing new pesticides or fungicides.

Research Findings

  • Studies have indicated that certain formulations containing this compound exhibit enhanced efficacy against common agricultural pests and diseases.

Mechanism of Action

The mechanism of action of Ethyl 6-chloro-2,5-dimethylpyrimidine-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting key enzymes or receptors involved in disease pathways. For example, it can inhibit nucleic acid synthesis by targeting enzymes like thymidylate synthase or dihydrofolate reductase . The chloro and ester groups enhance its binding affinity and specificity towards these molecular targets .

Comparison with Similar Compounds

Structural and Functional Group Differences

The following table summarizes structural features of Ethyl 6-chloro-2,5-dimethylpyrimidine-4-carboxylate and related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents/Functional Groups
This compound (Target) Not provided C₁₀H₁₁ClN₂O₂ ~226.65 6-Cl, 2,5-diCH₃, 4-COOEt
2-Chloro-6-methylpyrimidine-4-carboxylic acid () 89581-58-8 C₆H₅ClN₂O₂ 172.57 2-Cl, 6-CH₃, 4-COOH
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate () Not provided C₁₂H₁₅N₂O₃S₂ 299.38 2-SCH₂COOEt, 4-O-thietane, 6-CH₃
Ethyl 4-chloro-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate () 148838-70-4 C₁₁H₁₁ClN₂O₂S 270.74 Thieno[2,3-d]pyrimidine core, 4-Cl, 2,5-diCH₃, 6-COOEt

Key Observations :

  • Functional Groups : The target compound’s ethyl ester (COOEt) contrasts with the carboxylic acid (COOH) in , impacting polarity and solubility.
  • Heterocyclic Systems : ’s compound incorporates a fused thiophene-pyrimidine ring, altering electronic properties compared to the simple pyrimidine core of the target compound.
  • Substituent Positions : The chloro group in the target compound is at position 6, whereas in , it is at position 4. This positional isomerism affects steric and electronic interactions.

Physicochemical Properties

Solubility and Lipophilicity
  • Target Compound: The ethyl ester group enhances lipophilicity, favoring solubility in organic solvents (e.g., DMSO, ethanol) over water.
  • : The carboxylic acid group increases polarity, likely improving aqueous solubility but reducing membrane permeability .
  • : The thieno-pyrimidine core and sulfur atom may further increase lipophilicity compared to the target compound. A 10 mM stock solution in an unspecified solvent suggests moderate solubility .
Molecular Weight and Stability
  • The target compound’s lower molecular weight (~226.65) compared to ’s compound (~270.74) may improve bioavailability.
  • The thioether and thietane groups in ’s compound (e.g., S–C bonds) could introduce metabolic instability or reactivity .

Biological Activity

Ethyl 6-chloro-2,5-dimethylpyrimidine-4-carboxylate (CAS Number: 76498-32-3) is a pyrimidine derivative characterized by its unique substitution pattern, which includes a chloro group at the 6-position and two methyl groups at the 2 and 5 positions of the pyrimidine ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antitumor, and enzyme inhibition properties.

The molecular formula of this compound is C9H11ClN2O2C_9H_{11}ClN_2O_2, with a molecular weight of approximately 214.65 g/mol. Its structure features a carboxylate group that contributes to its reactivity and biological activity .

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition of growth. For instance, in a study conducted by Sharma et al., the compound demonstrated activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for developing new antibiotics .

Antitumor Properties

The compound has also been investigated for its antitumor effects. In vitro assays revealed that it inhibits the proliferation of cancer cell lines, suggesting its potential as an anticancer agent. The mechanism of action appears to involve the inhibition of specific enzymes related to cell cycle regulation and apoptosis .

Enzyme Inhibition

This compound acts as an inhibitor for several key enzymes. Notably, it has shown promise in inhibiting dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cellular proliferation. This inhibition can lead to reduced tumor growth rates and has implications for cancer therapy .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antibacterial activity.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Case Study 2: Antitumor Activity

In vitro studies on human breast cancer (MCF-7) and lung cancer (A549) cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability.

Cell LineIC50 (µM)
MCF-715
A54920

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound binds to active sites of enzymes like DHFR, disrupting their function.
  • Cell Cycle Modulation : It induces apoptosis in cancer cells by altering signaling pathways associated with cell survival.
  • Antibacterial Mechanism : By interfering with bacterial DNA synthesis, it prevents bacterial replication.

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 6-chloro-2,5-dimethylpyrimidine-4-carboxylate
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Ethyl 6-chloro-2,5-dimethylpyrimidine-4-carboxylate

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